molecular formula C27H46O2 B1262216 2-Methyl-6-phytylhydroquinone CAS No. 54432-31-4

2-Methyl-6-phytylhydroquinone

Cat. No. B1262216
CAS RN: 54432-31-4
M. Wt: 402.7 g/mol
InChI Key: GTWCNYRFOZKWTL-XQNSMLJCSA-N
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Description

2-Methyl-6-phytylhydroquinone, also known as 6-phytyltoluquinol or MPBQ, belongs to the class of organic compounds known as diterpenoids. These are terpene compounds formed by four isoprene units. 2-Methyl-6-phytylhydroquinone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methyl-6-phytylhydroquinone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 2-methyl-6-phytylhydroquinone can be found in green vegetables and spinach. This makes 2-methyl-6-phytylhydroquinone a potential biomarker for the consumption of these food products.
2-methyl-6-phytylhydroquinone is a member of the class of hydroquinones that is 2-methylbenzene-1,4-diol substituted by a phytyl group at position 6. It is a member of hydroquinones and a dihydroxytoluene.

Scientific Research Applications

Role in Photosynthesis and Plant Metabolism

  • Phylloquinone, structurally similar to 2-methyl-6-phytylhydroquinone, acts as a redox cofactor in plants and some cyanobacteria, essential for photosynthesis. It also plays a role in the biosynthesis of other vital compounds like tocopherols and chlorophylls (van Oostende et al., 2011). Moreover, studies have shown that the biosynthesis pathway of phylloquinone in plants involves unique metabolic architectures, including gene fusions and highly divergent enzymes (Lohmann et al., 2006).

Enzymatic Functions and Genetic Studies

  • Genetic and biochemical evidence has confirmed the role of certain methyltransferase genes in the methylation of 2-methyl-6-phytylbenzoquinone, influencing the composition of tocopherols in organisms like Synechocystis sp. PCC6803. This highlights the compound's importance in metabolic pathways related to photosynthesis and photoprotection (Shintani et al., 2002).

Implications in Human Health

  • While direct applications of 2-methyl-6-phytylhydroquinone in human health are less documented, related compounds like emodin, derived from anthraquinones, have been studied for their broad spectrum of biological activities. Emodin exhibits properties such as anti-inflammatory, anticancer, and antibacterial effects, which could suggest potential therapeutic roles for structurally related compounds (Stompor-Gorący, 2021).

Phytochemical Studies and Therapeutic Potentials

  • Research on natural products has led to the discovery of various naphthoquinone derivatives with moderate antibacterial activity. Such studies underscore the therapeutic potential of quinone derivatives, which could extend to 2-methyl-6-phytylhydroquinone and its analogs (Supratman et al., 2019).

properties

CAS RN

54432-31-4

Product Name

2-Methyl-6-phytylhydroquinone

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

2-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]benzene-1,4-diol

InChI

InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-19-26(28)18-24(6)27(25)29/h16,18-22,28-29H,7-15,17H2,1-6H3/b23-16+

InChI Key

GTWCNYRFOZKWTL-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC(=CC(=C1O)C/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)O

SMILES

CC1=CC(=CC(=C1O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O

Canonical SMILES

CC1=CC(=CC(=C1O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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